Bis(2-furyl)phosphine
Overview
Description
Bis(2-furyl)phosphine is a useful research compound. Its molecular formula is C8H7O2P and its molecular weight is 166.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Ligand Properties
Bis(2-furyl)phosphine and its derivatives have been studied for their coordination chemistry with various metals. For instance, the reactions of pentacarbonyl iron with tris(2-furyl)phosphine in the presence of sodium borohydride have been explored, revealing interesting compounds and crystal structures (Santelli-Rouvier et al., 1995). Similarly, novel chromium and tungsten mono- and multi-ethoxycarbene complexes were synthesized using tri(2-furyl)phosphine, demonstrating the ligand's ability to form diverse metal complexes (Weststrate et al., 2015).
Catalytic Applications
This compound-based compounds have been studied for their catalytic applications. The synthesis of new phosphine gold(I) complexes using the bis(trifluoromethanesulfonyl)imidate moiety, for instance, has shown that these complexes are highly active for the catalysis of a wide range of enynes cycloisomerizations, highlighting the potential of this compound in catalysis (Mézailles et al., 2005).
Synthesis of Organometallic Compounds
The reactivity of this compound-based compounds with other elements has been a topic of interest, leading to the synthesis of various organometallic compounds. For example, the reaction of this compound with iodine and triphenylphosphine under different conditions has led to the formation of diverse products, including new metal complexes with interesting structural characteristics (Närhi et al., 2013).
Pharmaceutical and Biomedical Research
While explicit studies directly linking this compound to pharmaceutical or biomedical applications are limited, its derivatives and related compounds have been explored in these fields. For instance, the synthesis and photochromic properties of bis(phosphine) ligands based on dithienylethene, which include phosphorus atoms, have implications for pharmaceutical and biomedical research (Yin et al., 2009).
Properties
IUPAC Name |
bis(furan-2-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2P/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZKRENUXPVYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)PC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408398 | |
Record name | BIS(2-FURYL)PHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216020-59-6 | |
Record name | BIS(2-FURYL)PHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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